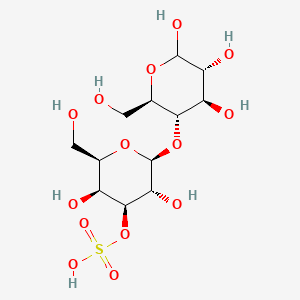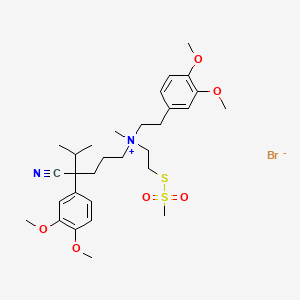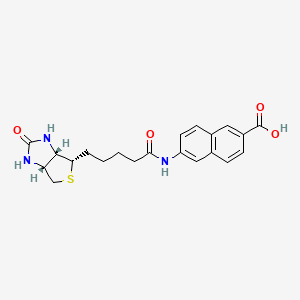
N-Biotinyl-6-amino-2-naphthoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinyl-6-amino-2-naphthoic Acid is a biotin derivative that combines biotin with 6-amino-2-naphthoic acid. This compound is primarily used in biochemical and molecular biology research due to its ability to form stable complexes with avidin or streptavidin, making it a valuable tool for various detection and purification applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-6-amino-2-naphthoic Acid typically involves the covalent attachment of biotin to 6-amino-2-naphthoic acid. This process can be achieved through a series of chemical reactions, including amide bond formation. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets research-grade standards .
化学反应分析
Types of Reactions
N-Biotinyl-6-amino-2-naphthoic Acid can undergo various chemical reactions, including:
Oxidation: The naphthoic acid moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the naphthoic acid.
Substitution: The amino group in the compound can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthoic acid moiety can lead to the formation of quinones, while reduction can yield various reduced derivatives .
科学研究应用
N-Biotinyl-6-amino-2-naphthoic Acid is widely used in scientific research due to its versatile applications:
Chemistry: Used as a reagent for labeling and detection of biomolecules.
Biology: Employed in affinity purification techniques to isolate proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
作用机制
The mechanism of action of N-Biotinyl-6-amino-2-naphthoic Acid involves its ability to bind strongly to avidin or streptavidin. This binding is highly specific and stable, allowing for the efficient capture and detection of biotinylated molecules. The biotin-avidin interaction is one of the strongest known non-covalent interactions, making it ideal for various biochemical applications .
相似化合物的比较
Similar Compounds
Biotin-X-NTA: Another biotin derivative used for similar applications.
Biotin-PEG derivatives: These compounds offer enhanced solubility and reduced steric hindrance compared to N-Biotinyl-6-amino-2-naphthoic Acid.
Uniqueness
This compound is unique due to its specific combination of biotin and naphthoic acid, which provides distinct chemical properties and applications. Its ability to act as a fluorescent probe and its strong binding affinity to avidin or streptavidin make it particularly valuable in molecular biology and biochemical research .
属性
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-18(4-2-1-3-17-19-16(11-29-17)23-21(28)24-19)22-15-8-7-12-9-14(20(26)27)6-5-13(12)10-15/h5-10,16-17,19H,1-4,11H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYYAKTNPDBEZ-LNLFQRSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
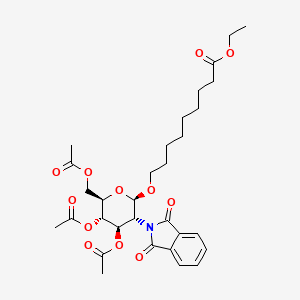
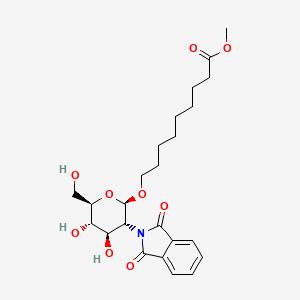

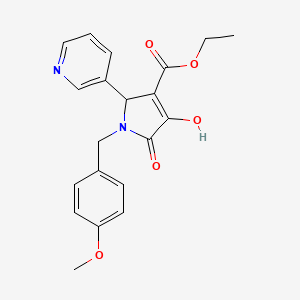
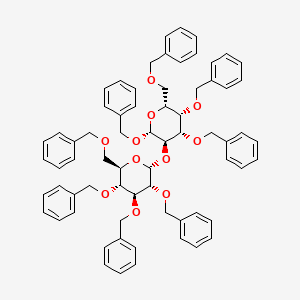
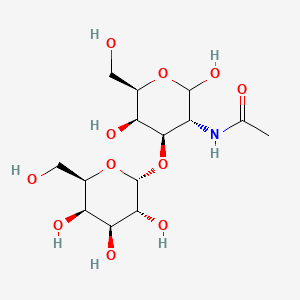
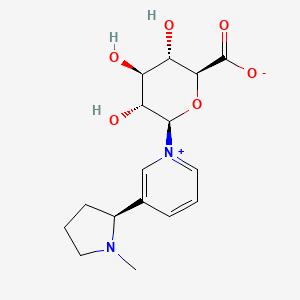
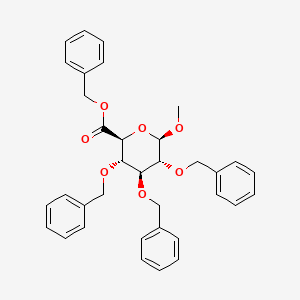
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)
